Structural Distinction: Δ2-Trans Enoyl Intermediate Versus All-Cis Terminal Product
(2E,17Z,20Z,23Z,26Z,29Z)-Dotriacontahexaenoyl-CoA contains a Δ2-trans double bond (C2–C3) and five cis double bonds (C17–C29), distinguishing it from the all-cis terminal product (14Z,17Z,20Z,23Z,26Z,29Z)-dotriacontahexaenoyl-CoA, which lacks the Δ2-trans unsaturation [1]. This trans-enoyl configuration is the obligatory substrate for the second enzymatic step (enoyl-CoA reductase) in the VLC-PUFA elongation cycle; the terminal cis-product cannot serve as a substrate for this reduction reaction [2]. The compound is classified as a 2,3-trans-enoyl CoA(4−) species at physiological pH 7.3, with a net charge of −4 versus 0 for the neutral CoA form [1].
| Evidence Dimension | Double-bond configuration and charge state |
|---|---|
| Target Compound Data | C32:6 with Δ2-trans (C2=C3) plus five cis; net charge −4 at pH 7.3; molecular mass 1214.24 Da (deprotonated form) |
| Comparator Or Baseline | (14Z,17Z,20Z,23Z,26Z,29Z)-dotriacontahexaenoyl-CoA (CHEBI:74317) — all-cis configuration without Δ2-trans; net charge −4 at pH 7.3; same molecular mass |
| Quantified Difference | Δ2-trans versus all-cis unsaturation pattern; distinct InChIKey (NROCEZUQNQCDIT-HAZLEPNUSA-N vs. WFUHXHKCMNTWFI-RRVBCPTNSA-N) and SMILES |
| Conditions | Structural classification per ChEBI ontology; pH 7.3 physiological buffer |
Why This Matters
Procurement of the trans-enoyl intermediate, rather than the terminal cis-product, is essential for experimental systems requiring the authentic ELOVL4 cycle substrate for enoyl-CoA reductase activity assays or for distinguishing elongation intermediates from terminal products in metabolic flux studies.
- [1] ChEBI. (2E,17Z,20Z,23Z,26Z,29Z)-dotriacontahexaenoyl-CoA. CHEBI:76658. EMBL-EBI. 2019. View Source
- [2] ChEBI. (14Z,17Z,20Z,23Z,26Z,29Z)-dotriacontahexaenoyl-CoA(4−). CHEBI:74317. EMBL-EBI. View Source
